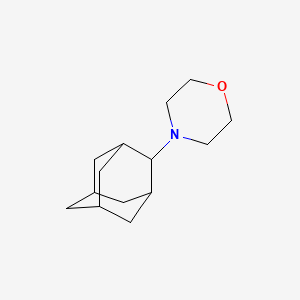![molecular formula C19H27N3OSi B12493364 1-{4-tert-butyl-1-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B12493364.png)
1-{4-tert-butyl-1-phenyl-5-[(trimethylsilyl)ethynyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-TERT-BUTYL-1-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOL-3-YL}ETHANONE is a complex organic compound characterized by its unique structure, which includes a triazole ring substituted with tert-butyl, phenyl, and trimethylsilyl ethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-TERT-BUTYL-1-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOL-3-YL}ETHANONE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-{4-TERT-BUTYL-1-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOL-3-YL}ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce a wide range of functional groups .
Scientific Research Applications
1-{4-TERT-BUTYL-1-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOL-3-YL}ETHANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activities.
Industry: Utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 1-{4-TERT-BUTYL-1-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOL-3-YL}ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The triazole ring and its substituents play a crucial role in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 1-TERT-BUTYL-4-ETHYLBENZENE
- 4-TERT-BUTYLACETOPHENONE
- 4-TERT-BUTYLPHENYLACETYLENE
- 5,15-BIS(4-(TERT-BUTYL)PHENYL)-10,20-BIS((TRIMETHYLSILYL)ETHYNYL)PORPHYRIN
Uniqueness
1-{4-TERT-BUTYL-1-PHENYL-5-[2-(TRIMETHYLSILYL)ETHYNYL]-5H-1,2,4-TRIAZOL-3-YL}ETHANONE is unique due to its combination of a triazole ring with tert-butyl, phenyl, and trimethylsilyl ethynyl groups. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H27N3OSi |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
1-[4-tert-butyl-2-phenyl-3-(2-trimethylsilylethynyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C19H27N3OSi/c1-15(23)18-20-22(16-11-9-8-10-12-16)17(13-14-24(5,6)7)21(18)19(2,3)4/h8-12,17H,1-7H3 |
InChI Key |
LIUQQUFRJPBCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C(N1C(C)(C)C)C#C[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methoxybenzyl)-3-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B12493282.png)
![Methyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493287.png)
![5-[1-Hydroxy-2-(4-{[(3-hydroxyadamantan-1-yl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-benzodiazol-2-one](/img/structure/B12493298.png)
![3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493302.png)

![5,5-dioxo-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,4]benzothiazine-6-carboxylic acid](/img/structure/B12493316.png)
![N-(4-methoxybenzyl)-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12493317.png)
![2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-[3-(phenylcarbonyl)phenyl]acetamide](/img/structure/B12493342.png)
![N-(3,5-dimethoxyphenyl)-2-[4-(2-methylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide](/img/structure/B12493350.png)
![N-{5-[(3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B12493353.png)
![4-methyl-N-phenyl-6-[2-(propan-2-yloxy)phenyl]-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B12493358.png)
![1-[2-oxo-2-(piperidin-1-yl)ethyl]-3-propylquinazoline-2,4(1H,3H)-dione](/img/structure/B12493372.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B12493382.png)
![4-chloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12493385.png)
